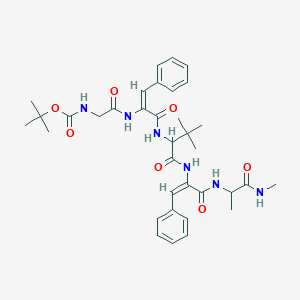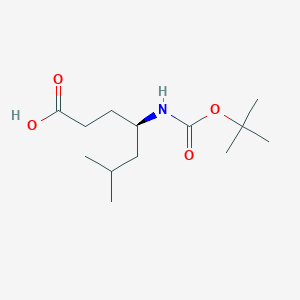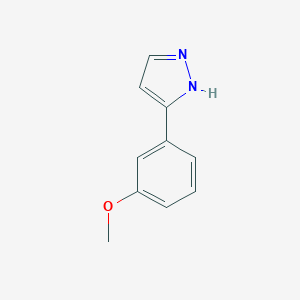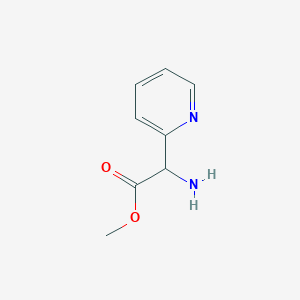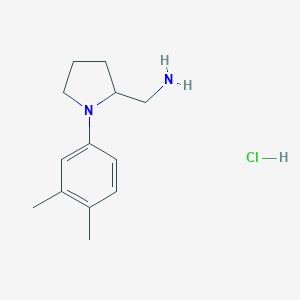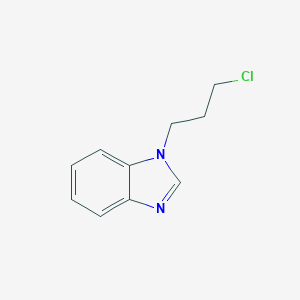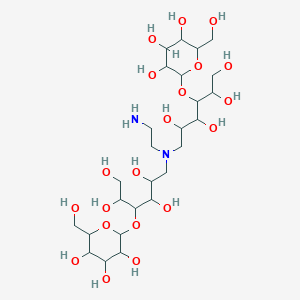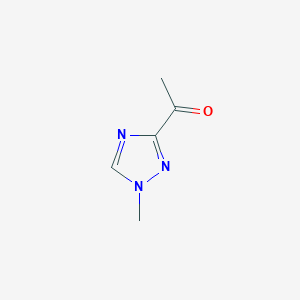
2,3-Dihydrobenzofuran-7-methanol
Overview
Description
2,3-Dihydrobenzofuran-7-methanol is a chemical compound with the molecular formula C9H10O2 . It has an average mass of 150.174 Da and a monoisotopic mass of 150.068085 Da . It is a colorless to yellow sticky oil to semi-solid or liquid .
Synthesis Analysis
The synthesis of 2,3-dihydrobenzofuran derivatives can be achieved via the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates . This method offers an avenue for the construction of 2,3-dihydrobenzofurans . Another method involves a one-step reaction of 3-hydroxy-3H-benzofuran-2-one, which allows for the possibility of obtaining various phenol derivatives by the domino reaction involving the first Friedel-alkylation and subsequent intramolecular lactonization .Molecular Structure Analysis
The molecular structure of 2,3-Dihydrobenzofuran-7-methanol is characterized by a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The InChI code for this compound is 1S/C9H10O2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-3,10H,4-6H2 .Chemical Reactions Analysis
In the reaction process of 2,3-dihydrobenzofuran derivatives, a 2-(allyloxy)aryl radical would be generated in situ, which would undergo the intramolecular addition of a double bond to afford an alkyl radical intermediate . Further insertion of sulfur dioxide would produce an alkylsulfonyl radical .Physical And Chemical Properties Analysis
2,3-Dihydrobenzofuran-7-methanol is a liquid at room temperature . It has a molecular weight of 150.18 .Scientific Research Applications
Cytotoxic Activity
The compound has been studied for its cytotoxic effects. It was isolated and purified from the ethyl acetate extract of a callus culture of Ageratina pichinchensis, a plant native to Mexico . The compound showed significant cytotoxic effects on various carcinogenic cell lines including prostate carcinoma, cervical cancer, hepatocellular carcinoma, hepatoma human, and lung cancer .
Anti-Tumor Activity
2,3-Dihydrobenzofuran-7-methanol has exhibited anti-tumor effects . This property makes it a potential candidate for further research in cancer treatment.
Antimicrobial Activity
The compound has shown antimicrobial activity . This suggests it could be used in the development of new antimicrobial agents.
Antioxidant Activity
2,3-Dihydrobenzofuran-7-methanol has demonstrated antioxidant effects . Antioxidants are crucial for health as they can protect the body against damage from free radicals.
Antiprotozoal Activity
The compound has exhibited antiprotozoal activity . This means it could potentially be used in the treatment of diseases caused by protozoan parasites.
Anti-Cancer Activity
Some substituted benzofurans, which include 2,3-Dihydrobenzofuran-7-methanol, have shown dramatic anti-cancer activities . For instance, compound 36 (a substituted benzofuran) was found to have significant cell growth inhibitory effects on different types of cancer cells .
Safety And Hazards
Future Directions
Benzofuran compounds, including 2,3-Dihydrobenzofuran-7-methanol, are attracting more attention from chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . They are considered potential natural drug lead compounds . Future research may focus on the development of novel methods for constructing benzofuran rings and exploring the diverse pharmacological activities of these compounds .
properties
IUPAC Name |
2,3-dihydro-1-benzofuran-7-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-3,10H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXXIPOWZJYRNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383521 | |
| Record name | (2,3-Dihydro-1-benzofuran-7-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydrobenzofuran-7-methanol | |
CAS RN |
151155-53-2 | |
| Record name | (2,3-Dihydro-1-benzofuran-7-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,3-dihydro-1-benzofuran-7-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


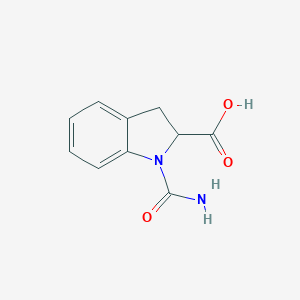
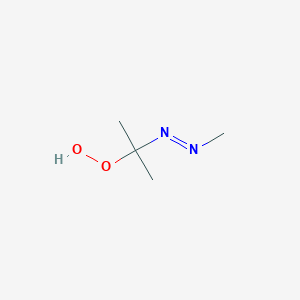
![6-Chloroimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B115297.png)
